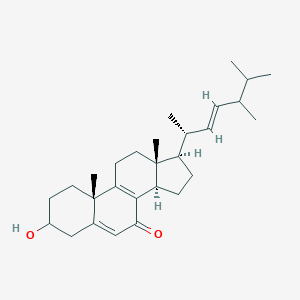
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one, also known as TGR5 agonist, is a steroidal compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TGR5 is a G protein-coupled receptor that is expressed in various tissues, including the liver, intestine, and adipose tissue. TGR5 activation has been shown to have beneficial effects on glucose and lipid metabolism, inflammation, and energy expenditure.
Wirkmechanismus
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to increase the production of glucagon-like peptide-1 (GLP-1) in the intestine, which has been implicated in the regulation of glucose homeostasis and insulin secretion. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have several biochemical and physiological effects, including the activation of GLP-1 secretion, the modulation of lipid metabolism, and the induction of thermogenesis. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is their potential therapeutic applications in various diseases. However, one of the limitations of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists, including the development of selective agonists and antagonists, the investigation of the effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation in various tissues, and the identification of novel signaling pathways involved in 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation. Additionally, the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists in various diseases, including metabolic disorders and inflammatory diseases, warrant further investigation.
In conclusion, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have emerged as promising therapeutic agents for various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists and to develop selective agonists and antagonists for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Synthesemethoden
The synthesis of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists involves several steps, including the synthesis of the starting material, the introduction of the hydroxyl group at the 3-position, and the modification of the side chain. One of the most commonly used methods for synthesizing 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the oxidation of 24-methylcholesterol to form the corresponding ketone, followed by the introduction of the hydroxyl group at the 3-position using a Grignard reagent. The side chain can be modified using various reactions, such as bromination, reduction, and acylation.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been studied extensively for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models. Additionally, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
121714-75-8 |
|---|---|
Produktname |
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one |
Molekularformel |
C28H42O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(10S,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H42O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h7-8,16-19,21-23,29H,9-15H2,1-6H3/b8-7+/t18?,19-,21?,22-,23+,27+,28-/m1/s1 |
InChI-Schlüssel |
UOHNARRKDSHFLD-WNLIGAPNSA-N |
Isomerische SMILES |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
Synonyme |
3-hydroxy-24-methylcholesta-5,8,22-trien-7-one HMCTO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





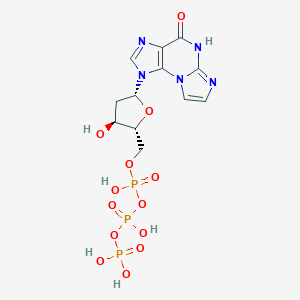

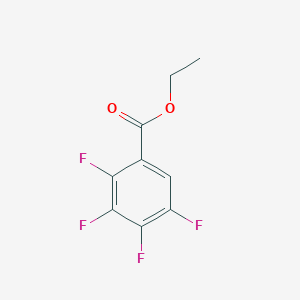
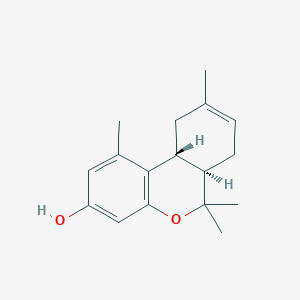
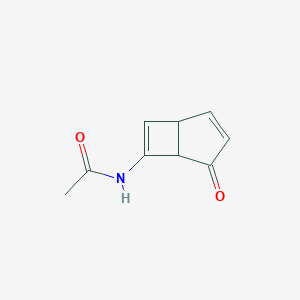
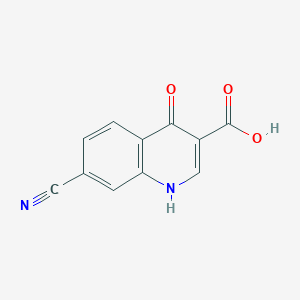

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)